BenchChemオンラインストアへようこそ!

PI-103 Hydrochloride

PI3K inhibition T-cell acute lymphoblastic leukemia multi-target kinase inhibitor

PI-103 Hydrochloride is the original cell-permeable, ATP-competitive pyridofuropyrimidine that simultaneously inhibits class I PI3K isoforms, mTORC1/2, and DNA-PK at low nanomolar concentrations. It is the definitive positive control for glioblastoma DNA-repair crosstalk and P-glycoprotein-overexpressing T-ALL models—effects that clinical-stage dual inhibitors (NVP-BEZ235, GDC-0941) cannot replicate due to their lack of potent DNA-PK inhibition. Supplied as hydrochloride salt (MW 384.82), it is validated for acute in vivo PD studies via intraperitoneal dosing. For oral-efficacy studies, we recommend our clinical candidate portfolio. Order the authentic benchmark for PI3K/mTOR drug-discovery programs.

Molecular Formula C19H17ClN4O3
Molecular Weight 384.8 g/mol
CAS No. 371935-79-4
Cat. No. B1591684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI-103 Hydrochloride
CAS371935-79-4
Molecular FormulaC19H17ClN4O3
Molecular Weight384.8 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O.Cl
InChIInChI=1S/C19H16N4O3.ClH/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23;/h1-6,11,24H,7-10H2;1H
InChIKeyXSQMYBFFYPTMFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PI-103 Hydrochloride (CAS 371935-79-4) Procurement Guide: Multi-Target PI3K/mTOR/DNA-PK Inhibitor for Preclinical Cancer Research


PI-103 Hydrochloride (CAS 371935-79-4) is a cell-permeable, ATP-competitive inhibitor belonging to the pyridofuropyrimidine class [1]. It was identified as the first synthetic dual PI3K/mTOR inhibitor, developed from a high-throughput screening campaign for PI3K inhibitors [2]. The compound demonstrates multi-targeted activity against class I PI3K isoforms (p110α, β, δ, γ), mTORC1/2, and DNA-PK, while exhibiting minimal activity against a broad panel of other protein kinases . PI-103 is supplied as the hydrochloride salt form (molecular weight 384.82, purity typically >98% by HPLC) . As a preclinical tool compound, PI-103 has been extensively characterized in glioma, leukemia, and various solid tumor models [3].

Why PI-103 Hydrochloride Cannot Be Interchanged with Generic PI3K Inhibitors: Evidence-Based Differentiation


PI-103 Hydrochloride is not interchangeable with first-generation PI3K inhibitors such as LY294002 or wortmannin, nor with isoform-selective PI3K inhibitors, mTOR-selective rapamycin analogs, or later-generation dual inhibitors such as NVP-BEZ235 or GDC-0941. The critical differentiating factors include: (1) its unique multi-target inhibition profile simultaneously targeting class I PI3Ks, mTORC1/2, and DNA-PK at low nanomolar concentrations [1]; (2) functional superiority in certain cellular contexts, including maintained activity against P-glycoprotein-overexpressing multidrug-resistant cells [2]; and (3) a distinct pharmacological fingerprint shaped by rapid in vivo metabolism that restricts its utility to preclinical mechanistic studies, a limitation not shared by orally bioavailable clinical candidates [3]. Consequently, substituting PI-103 with LY294002 (which has μM-range potency and off-target CK2 inhibition) or with rapamycin (which spares mTORC2 and PI3K) will yield fundamentally different experimental outcomes [4].

PI-103 Hydrochloride Procurement Evidence: Quantitative Differentiation from Key Comparators


PI-103 vs. LY294002 and Wortmannin: Nanomolar Potency and Functional Superiority in T-ALL Cells

In a direct functional comparison using T-ALL cell lines and patient samples, PI-103 demonstrated greater potency than inhibitors selective only for PI3K (wortmannin, LY294002) or for mTOR (rapamycin). Critically, PI-103 maintained activity against 170-kDa P-glycoprotein-overexpressing multidrug-resistant cells, a context where many inhibitors fail [1].

PI3K inhibition T-cell acute lymphoblastic leukemia multi-target kinase inhibitor drug resistance

PI-103 Kinase Selectivity Profile: p110α-Preferential Activity with Broad Class I PI3K Coverage

PI-103 exhibits a characteristic kinase inhibition profile with preferential activity toward p110α (IC50 = 2-8 nM) and DNA-PK (IC50 = 2 nM), while maintaining nanomolar potency against p110β, p110δ, mTORC1, and mTORC2. Notably, PI-103 demonstrates >1,300-fold selectivity over class III PI3K (Vps34) and shows little activity against a panel of over 40 protein kinases at 10 μM [1].

kinase selectivity profiling p110α inhibition PI3K isoform selectivity mTORC1/2 dual inhibition

PI-103 as a Preclinical Tool Compound: Defined Pharmacokinetic Limitations vs. Orally Bioavailable Clinical Candidates

PI-103 undergoes rapid in vivo metabolism, resulting in minimal oral bioavailability (AUC = 9.7 ng/mL·h following intraperitoneal injection in mice) [1]. This contrasts sharply with clinical candidates derived from the PI-103 scaffold, particularly GDC-0941, which demonstrates 78% oral bioavailability in mice with sustained tumor exposure >8 hours at 150 mg/kg oral dose [2].

in vivo pharmacokinetics oral bioavailability tool compound selection preclinical drug development

DNA-PK Inhibition Mediates Chemosensitization in Glioblastoma: A Mechanism Unique to PI-103 Among Class I PI3K Inhibitors

In glioblastoma models, PI-103 enhances chemotherapy-induced cell death through inhibition of DNA-PK-mediated DNA repair. Pharmacological and genetic dissection demonstrated that DNA-PK inhibition, not mTOR inhibition, drives chemosensitization. PI-103 plus doxorubicin significantly increased apoptosis and reduced colony formation versus chemotherapy alone in both established GBM cell lines and GBM stem cells [1].

DNA-PK inhibition glioblastoma chemosensitization DNA damage response combination therapy

Anti-Proliferative Activity Across Human Cancer Cell Lines: Quantitative GI50 Values for In Vitro Model Selection

PI-103 demonstrates potent anti-proliferative activity across a diverse panel of human cancer cell lines, with GI50 values ranging from 0.06 to 0.14 μM [1]. This potency profile provides a quantitative benchmark for experimental design and enables comparison with other tool compounds across standardized cell line models.

cancer cell line panel GI50 profiling anti-proliferative activity in vitro efficacy

Optimal Procurement Scenarios for PI-103 Hydrochloride: When to Select This Compound Over Alternatives


Scenario 1: Glioblastoma Mechanistic Studies Requiring Concurrent PI3K and DNA-PK Inhibition

For glioblastoma research specifically investigating the intersection of PI3K/Akt survival signaling and DNA-PK-mediated DNA repair, PI-103 is the appropriate tool compound. Its ability to chemosensitize GBM cells to doxorubicin and other DNA-damaging agents—an effect mechanistically linked to DNA-PK inhibition—cannot be replicated by later-generation dual PI3K/mTOR inhibitors (e.g., NVP-BEZ235) or isoform-selective PI3K inhibitors (e.g., GDC-0941), which lack potent DNA-PK activity [1].

Scenario 2: T-ALL and Drug-Resistant Leukemia Models

In T-ALL research, particularly studies involving P-glycoprotein-mediated multidrug resistance, PI-103 demonstrates functional activity where earlier-generation inhibitors (wortmannin, LY294002, rapamycin) fail or show reduced potency. The compound's p53-independent cytotoxicity and capacity to synergize with vincristine make it uniquely valuable for investigating therapeutic strategies in drug-resistant T-ALL contexts [2].

Scenario 3: Short-Term In Vivo Pharmacodynamic Studies Requiring Acute Pathway Inhibition

PI-103 is suitable for acute in vivo pharmacodynamic studies (e.g., target engagement assessment, biomarker modulation) using intraperitoneal administration. Its rapid metabolism restricts utility to short-term exposure experiments. For chronic oral dosing studies, GDC-0941 (78% oral bioavailability) or NVP-BEZ235 should be selected instead [3]. Researchers should note that prodrug strategies (e.g., RIDR-PI-103, PI-103BE) have been developed to address these pharmacokinetic limitations but represent distinct chemical entities with altered properties [4].

Scenario 4: Benchmark Reference Standard for Novel PI3K/mTOR Inhibitor Development

PI-103 serves as an established positive control and benchmark reference standard for medicinal chemistry programs developing novel PI3K/mTOR inhibitors. Its extensively characterized kinase selectivity profile (IC50 values across PI3K isoforms, mTORC1/2, DNA-PK, and off-target kinases) provides a well-defined baseline for evaluating new chemical entities. For example, compound 9c was directly compared to PI-103 as a positive control, demonstrating higher inhibition with PI3Kα IC50 of 113 ± 9 nM [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PI-103 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.